2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile
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Description
2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C22H14ClN3OS and its molecular weight is 403.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Compounds similar to 2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile have been utilized in various synthetic pathways to create novel organic molecules. For example, Döpp et al. (2002) explored the use of dicyanomethylene compounds as cyanation reagents, highlighting their potential in introducing cyano groups into various substrates, which could be applicable to the synthesis of related compounds (Döpp, Jüschke, & Henkel, 2002). Additionally, Kubicki (2004) investigated cyano-cyano and chloro-cyano interactions in imidazole derivatives, which might be relevant for understanding the intermolecular forces and stability of similar compounds (Kubicki, 2004).
Crystal Structure and Material Properties
The study of crystal structures and material properties is crucial for understanding the potential applications of such compounds in material science. As demonstrated by Kubicki (2004), analyzing the weak intermolecular interactions in closely related compounds can provide insights into their crystal packing and potential applications in designing new materials with specific properties (Kubicki, 2004).
properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c1-13-20(28-21(26-13)15-5-3-2-4-6-15)19(27)18-17(22(18,11-24)12-25)14-7-9-16(23)10-8-14/h2-10,17-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLNMQNYASFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C3C(C3(C#N)C#N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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